molecular formula C7H18ClN B2358796 Tert-butyl(propyl)amine hydrochloride CAS No. 57885-83-3

Tert-butyl(propyl)amine hydrochloride

Cat. No. B2358796
CAS RN: 57885-83-3
M. Wt: 151.68
InChI Key: PAONSUXLFOSFKN-UHFFFAOYSA-N
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Description

Tert-butyl(propyl)amine hydrochloride is a chemical compound with the IUPAC name N-(tert-butyl)-1-propanamine hydrochloride . It has a molecular weight of 151.68 .


Synthesis Analysis

Tert-butyl(propyl)amine hydrochloride can be synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The InChI code for Tert-butyl(propyl)amine hydrochloride is 1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H .


Chemical Reactions Analysis

Tert-butyl(propyl)amine hydrochloride can undergo various reactions. For instance, it can participate in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .


Physical And Chemical Properties Analysis

Tert-butyl(propyl)amine hydrochloride is a colorless liquid with a typical amine-like odor . It has a molecular weight of 151.68 .

Scientific Research Applications

  • Chemoselective Tert-Butyloxycarbonylation Reagent : Tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been demonstrated for chemoselective reactions with aromatic and aliphatic amine hydrochlorides, proceeding in high yield under mild conditions (Ouchi et al., 2002).

  • Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, which are similar in structure to tert-butyl(propyl)amine hydrochloride, have been used as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and activate for the addition of various nucleophiles (Ellman et al., 2002).

  • Asymmetric Synthesis Using tert-Butanesulfinamide : Chiral amines, prevalent in bioactive molecules, can be asymmetrically synthesized using tert-Butanesulfinamide (tBS). This method includes condensation of tBS with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage (Xu et al., 2013).

  • Selective tert-Butyl Ester Deprotection : The chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, using alpha-amino esters and ZnBr(2) in DCM, has been explored (Kaul et al., 2004).

  • Guanidine Hydrochloride as an Organocatalyst : Guanidine hydrochloride has been utilized as an organocatalyst for chemoselective N-Boc protection of amine moieties, showing effective results in protecting amino acids and peptides (Jahani et al., 2011).

  • Preparation of Amines with tert-Butyl Protecting Group : The use of tert-butyl as a protecting group in the preparation of amines, such as in the creation of tert-Butyl-3-methyl-1H-pyrazol-5-amine, has been demonstrated (Pollock & Cole, 2014).

  • Modification of Halogen End Groups to Amino End-Functionalized Polymers : The synthesis of primary amine end-functional poly(tert-butyl acrylate)s using the Gabriel reaction highlights the versatility of tert-butyl-based compounds in polymer chemistry (Monge et al., 2007).

Safety and Hazards

Tert-butyl(propyl)amine hydrochloride is classified as a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Tert-butyl(propyl)amine hydrochloride is used as an intermediate in the preparation of the sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide . These compounds modify the rate of vulcanization of rubber, indicating potential applications in the rubber industry .

Mechanism of Action

Target of Action

Tert-butyl(propyl)amine hydrochloride, a derivative of tert-butylamine , is an organic chemical compoundTert-butylamine, a related compound, is used as an intermediate in the preparation of sulfenamides such as n-tert-butyl-2-benzothiazylsulfenamide and n-tert-butyl-2-benzothiazylsulfenimide . These compounds are known to modify the rate of vulcanization of rubber .

Mode of Action

For instance, the increased bulk of the tert-butyl group can hinder attack at certain sites on a molecule . This could potentially influence the interaction of Tert-butyl(propyl)amine hydrochloride with its targets.

Biochemical Pathways

Related compounds such as tert-butylamine are known to be involved in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that Tert-butyl(propyl)amine hydrochloride may also influence similar biochemical pathways.

Pharmacokinetics

The physicochemical properties of the related compound, tert-butylamine, such as its miscibility in water , could potentially influence the bioavailability of Tert-butyl(propyl)amine hydrochloride.

Result of Action

Related compounds such as tert-butylamine are known to be used in the preparation of compounds that modify the rate of vulcanization of rubber . This suggests that Tert-butyl(propyl)amine hydrochloride may have similar effects.

Action Environment

The related compound, tert-butylamine, is known to be a colorless liquid with a typical amine-like odor , suggesting that it may be sensitive to environmental conditions such as temperature and pH.

properties

IUPAC Name

2-methyl-N-propylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAONSUXLFOSFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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